4-(Acetyloxy)proline
Description
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Structure
3D Structure
Properties
CAS No. |
25323-55-1 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-acetyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11) |
InChI Key |
OQWHXHYZFMIILA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(NC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 4-(Acetyloxy)proline
This guide details the chemical architecture, synthesis, and application of 4-(Acetyloxy)proline (specifically the biologically relevant isomer, trans-4-acetoxy-L-proline). It is designed for researchers requiring a structural probe for collagen stability or a chiral intermediate in peptidomimetic drug design.
Stereoelectronic Tuning & Synthetic Utility in Peptidomimetics
Executive Summary
This compound (4-Acetoxyproline) is a semi-synthetic derivative of the proteinogenic amino acid trans-4-hydroxy-L-proline (Hyp). By capping the 4-hydroxyl group with an acetate ester, this molecule serves as a critical "stereoelectronic probe" in chemical biology. It retains the electron-withdrawing character of the parent hydroxyproline—thereby maintaining the preferred ring pucker—but eliminates the hydrogen bond donor capability. This unique duality allows researchers to decouple the effects of ring conformation from hydrogen bonding in collagen stability studies and ACE inhibitor design.
Structural Architecture & Stereochemistry
The Pyrrolidine Ring Pucker
The function of proline derivatives is dictated by the conformation of the pyrrolidine ring.[1] The five-membered ring is not planar; it rapidly fluctuates between two envelope conformations:
-
C
-exo (Up): The C4 carbon is displaced on the same side as the carboxyl group. -
C
-endo (Down): The C4 carbon is displaced on the opposite side.
The Gauche Effect
In 4-substituted prolines, the electronegativity of the substituent drives the conformational preference via the gauche effect .[2]
-
Nature's Choice (trans-4-Hyp): The electronegative hydroxyl group prefers a gauche orientation relative to the ring nitrogen. In the trans isomer, this forces the ring into the C
-exo pucker. -
The Acetoxy Modification: The acetoxy group (-OAc) is highly electronegative. Consequently, trans-4-acetoxyproline strongly favors the C
-exo conformation, mimicking the shape of natural hydroxyproline.
Crucial Distinction: While it mimics the shape of Hyp, 4-acetoxyproline cannot act as a hydrogen bond donor. This property is used to prove that the stability of the collagen triple helix relies heavily on water-mediated hydrogen bonds, not just the ring shape (pucker).
Figure 1: Stereoelectronic logic flow governing the conformational preference of 4-acetoxyproline.
Physicochemical Profile
The following data refers to the hydrochloride salt form (trans-4-acetoxy-L-proline HCl), which is the standard stable solid form used in synthesis to prevent autohydrolysis or zwitterionic complications.
| Property | Data | Notes |
| IUPAC Name | (2S,4R)-4-Acetyloxypyrrolidine-2-carboxylic acid hydrochloride | Defines trans stereochemistry |
| Molecular Formula | C | Salt form |
| Molecular Weight | 209.63 g/mol | Free base: 173.17 g/mol |
| CAS Number | 23026-61-1 | Specific to the HCl salt |
| Melting Point | 148–152 °C | Decomposes upon melting |
| Solubility | High in H | Hygroscopic nature |
| pKa (COOH) | ~1.8 | Acidic due to inductive effect of OAc |
| Stability | Hydrolysis-prone at pH > 9 | Ester cleaves to regenerate Hyp |
Experimental Protocol: Synthesis
Objective: Synthesis of trans-4-acetoxy-L-proline hydrochloride from L-hydroxyproline. Challenge: Direct acetylation of the hydroxyl group is competitive with the amine. The amine must be protected first.
Workflow Diagram
Figure 2: Synthetic route for the production of 4-acetoxyproline hydrochloride.
Detailed Methodology
Step 1: N-Protection (Boc-Hyp-OH)
-
Dissolve trans-4-hydroxy-L-proline (10.0 g, 76 mmol) in 1M NaOH (80 mL) and dioxane (80 mL).
-
Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc
O, 1.1 eq) dropwise. -
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Evaporate dioxane. Acidify aqueous layer to pH 2 with KHSO
. Extract with Ethyl Acetate (3x). Dry over MgSO and concentrate to yield N-Boc-trans-4-hydroxy-L-proline.
Step 2: O-Acetylation
-
Dissolve N-Boc-Hyp-OH (5.0 g) in anhydrous Pyridine (25 mL).
-
Add Acetic Anhydride (Ac
O, 5 eq) and a catalytic amount of DMAP (Dimethylaminopyridine). -
Causality: Pyridine acts as the solvent and base; DMAP acts as a hyper-nucleophilic catalyst to acylate the sterically hindered secondary alcohol.
-
Stir at RT for 6–12 hours. Monitor by TLC (stain with Bromocresol Green for COOH).
-
Workup: Concentrate under reduced pressure. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine) and Brine. Concentrate to yield N-Boc-4-acetoxy-L-proline.
Step 3: N-Deprotection & Salt Formation
-
Dissolve the intermediate in minimal dry 1,4-dioxane.
-
Add 4M HCl in dioxane (10 eq) at 0°C.
-
Stir for 2 hours. The product often precipitates as a white solid.
-
Validation: Filter the solid and wash with diethyl ether (to remove Boc byproducts).
-
Result: trans-4-acetoxy-L-proline hydrochloride.
Applications in Drug Development[7][8][9][10]
Collagen Stability Studies
Researchers use 4-acetoxyproline to test the "water-bridge hypothesis" of collagen stability.
-
Mechanism: Natural collagen is stabilized by a network of water molecules bridging the hydroxyproline OH and the backbone carbonyls.
-
Experiment: Replacing Hyp with Ac-Hyp maintains the exo ring pucker (stereoelectronic control) but removes the H-bond donor.
-
Observation: Collagen peptides containing Ac-Hyp generally show lower thermal stability (Tm) than native sequences. This confirms that the H-bond network is thermodynamically superior to the inductive effect alone [1].
Peptidomimetics & ACE Inhibitors
Proline derivatives are central to the design of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Captopril, Enalapril).
-
Role: The rigid pyrrolidine ring orients the C-terminal carboxylate to bind with the Zinc ion in the ACE active site.
-
Modification: 4-Acetoxyproline provides a handle for further functionalization or to alter the lipophilicity of the inhibitor without changing the essential ring conformation required for binding [2].
References
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society.
-
Cushman, D. W., & Ondetti, M. A. (1999). Design of Angiotensin Converting Enzyme Inhibitors. Nature Medicine.
-
Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society.
Sources
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Role of 4-(Acetyloxy)proline in collagen triple helix stability
The Role of 4-(Acetyloxy)proline in Collagen Triple Helix Stability[1]
Executive Summary: The Stereoelectronic Paradox
In the engineering of collagen-mimetic peptides (CMPs), this compound (Acp) serves as a critical mechanistic probe. It decouples the two primary forces governing collagen stability: the stereoelectronic effect (which dictates ring puckering) and steric/solvation effects (which dictate inter-strand packing and hydration).
While the native (2S,4R)-4-hydroxyproline (Hyp) stabilizes collagen through both an inductive effect (favoring the
This guide details the physicochemical behavior of Acp, providing synthesis protocols, thermodynamic data, and the mechanistic logic required for its application in biomaterials and drug design.
Mechanistic Deep Dive: The Tug-of-War
To understand Acp, one must situate it within the "Stability Ladder" of collagen residues at the Y-position of the (Gly-X-Y)
The Stereoelectronic Gating ( -exo vs. -endo)
Collagen stability relies on the Y-position residue adopting a
-
Proline (Pro): Prefers
-endo.[2] Placing Pro in the Y-position incurs an entropic penalty to force it into -exo. -
Hydroxyproline (Hyp): The electronegative OH group induces the gauche effect, shifting the preference to
-exo. -
4-Fluoroproline (Flp): Fluorine is the most electronegative element, creating a maximal gauche effect. Flp is "hyperstabilizing" (
C). -
This compound (Acp): The acetoxy group (
) is highly electronegative, enforcing the -exo pucker. However, unlike F or OH, it carries significant steric bulk.
The Steric Penalty
While Acp successfully preorganizes the monomer, the acetyl group protrudes into the inter-strand space. In the tight packing of the triple helix, this group creates a steric clash with the Proline residue in the X-position of the neighboring strand. This clash prevents the helix from achieving the ultra-tight packing seen with Flp, effectively cancelling out the "bonus" stability provided by the strong inductive effect.
Figure 1: The Mechanistic Hierarchy of Collagen Stability. Acp (Red) represents a unique state where high stereoelectronic potential is checked by steric hindrance.
Thermodynamic Data Analysis
The melting temperature (
Table 1: Thermal Stability of (Pro-Yaa-Gly)
| Residue (Yaa) | Substituent | Electronic Effect | Steric Bulk | ||
| Proline | -H | None | Minimal | 41°C | 41°C |
| 4-Fluoroproline | -F | Strong EWG | Low | 91°C | >90°C |
| 4-Hydroxyproline | -OH | Moderate EWG | Low | 69°C | 57°C |
| 4-Acetoxyproline | -OAc | Strong EWG | High | 58°C | 56°C |
Key Insight: In pure water, Acp and Hyp have nearly identical stability (~56-57°C). This suggests that the loss of the water-bridging capability of the OH group (in Acp) and the steric clash are roughly balanced by the increased inductive effect of the acetyl group. However, in acidic conditions (50 mM HOAc), Hyp is significantly more stable (69°C) than Acp (58°C), indicating that Acp lacks the solvation-assisted stabilization that Hyp enjoys.
Experimental Protocols
To utilize Acp in research, one must synthesize the monomer from Hyp and then incorporate it via Solid Phase Peptide Synthesis (SPPS).
Synthesis of Fmoc-4-Acetoxyproline (Fmoc-Acp-OH)
Prerequisite: Start with commercially available Fmoc-Hyp(tBu)-OH or Fmoc-Hyp-OH. If starting from Fmoc-Hyp-OH:
-
Acetylation:
-
Dissolve Fmoc-4-hydroxy-L-proline (1.0 eq) in Pyridine/Acetic Anhydride (1:1 v/v).
-
Stir at room temperature for 4-6 hours. Monitor by TLC (loss of starting material).
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (3x) to remove pyridine, then Brine. Dry over MgSO4.
-
Yield: Quantitative conversion is typical.
-
-
Validation:
-
ESI-MS: Check for mass shift (+42 Da).
-
NMR: Confirm presence of singlet acetyl methyl peak ~2.0 ppm.
-
Solid Phase Peptide Synthesis (SPPS)
Scale: 0.1 mmol | Resin: Rink Amide MBHA or Wang Resin.
-
Coupling Cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Coupling: 4 eq Fmoc-AA-OH, 3.9 eq HBTU/HATU, 8 eq DIEA in DMF.
-
Acp Coupling: Use standard coupling times (45-60 min). The acetyl group is stable under these conditions.
-
-
Cleavage:
-
Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Time: 2-3 hours.
-
Note: The O-acetyl ester is generally stable to TFA cleavage conditions but can hydrolyze in strong base; avoid high pH during workup.
-
CD Thermal Denaturation Protocol
This protocol validates the triple helix formation and measures
-
Sample Prep: Dissolve peptide in 50 mM Acetic Acid or PBS (pH 7.4) to 0.2 - 1.0 mg/mL.
-
Annealing: Heat to 80°C for 10 min, then cool slowly (10°C/hour) to 4°C. Store at 4°C for >24 hours to ensure equilibrium folding.
-
Measurement:
-
Instrument: CD Spectrometer (e.g., Jasco J-815).
-
Wavelength: Monitor ellipticity at 225 nm (max positive signal for collagen).[3]
-
Ramp: 4°C to 80°C at 1°C/min (or slower, 10°C/hr for equilibrium studies).
-
-
Data Analysis:
-
Plot Ellipticity vs. Temperature.[4]
-
Determine
as the inflection point (first derivative maximum).
-
Figure 2: Workflow for the synthesis and biophysical characterization of Acp-containing collagen peptides.
Implications for Drug Development
Acp is not merely a laboratory curiosity; it is a tool for tuning stability .
-
Biomaterial Turnover: In tissue engineering, hyperstable collagens (Flp-based) may degrade too slowly. Acp provides "intermediate" stability—stronger than Pro-based scaffolds but less rigid than Flp/Hyp scaffolds. This allows for tunable degradation rates in vivo.
-
Probing Steric Tolerance: When designing collagen-mimetic drugs that must bind to native collagen (strand invasion), Acp can be used to map the steric tolerance of the target binding groove. If an Acp-modified probe fails to bind, the groove is sterically restricted.
-
Hydrophobicity Modulation: Acp is significantly more hydrophobic than Hyp. This alters the solubility profile and potential immunogenicity of collagen-based therapeutics without sacrificing the triple-helical structure (in water).
References
-
Raines, R. T., et al. (2005). "O-Acylation of Hydroxyproline Residues: Effect on Peptide-Bond Isomerization and Collagen Stability." Biopolymers, 80(1), 1–8.
-
Shoulders, M. D., & Raines, R. T. (2009). "Collagen Structure and Stability."[1][4][5] Annual Review of Biochemistry, 78, 929–958.
-
Brodsky, B., & Persikov, A. V. (2005). "Molecular Structure of the Collagen Triple Helix." Advances in Protein Chemistry, 70, 301–339.
-
Jenkins, C. L., & Raines, R. T. (2002). "Insights on the Conformational Stability of Collagen.
Sources
- 1. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. raineslab.com [raineslab.com]
- 5. Triple Helical Structure and Stabilization of Collagen-like Molecules with 4(R)-Hydroxyproline in the Xaa Position - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Control in Peptide Design: The 4-Acetoxyproline Paradigm
Executive Summary
In the precise engineering of peptidomimetics and collagen-based biomaterials, proline residues serve as the primary "structural switches." While native Proline (Pro) and 4-Hydroxyproline (Hyp) are standard tools for inducing turns or stabilizing helices, 4-Acetoxyproline (Acp) offers a unique orthogonal control mechanism.
This guide provides a rigorous analysis of Acp within peptide chains. Unlike Hyp, where hydrogen bonding capability drives stability, Acp isolates the stereoelectronic effects (ring pucker) from steric bulk , allowing researchers to decouple these forces. This whitepaper details the stereochemical principles, thermodynamic impacts, and validated NMR protocols for characterizing Acp-containing sequences.
Stereoelectronic Fundamentals: The "Why" of Acp
To effectively utilize 4-acetoxyproline, one must understand the forces governing the pyrrolidine ring. The conformation of the proline ring is defined by the "pucker"—the out-of-plane displacement of the
The Gauche Effect and Ring Pucker
The electronegativity of the substituent at the 4-position dictates the preferred pucker via the gauche effect .[1] This quantum mechanical phenomenon prefers a conformation where the
-
(2S, 4R)-4-Acetoxyproline (4R-Acp): The electron-withdrawing acetoxy group drives the ring into the
-exo (up) conformation. This mimics the pucker of natural Hyp in collagen. -
(2S, 4S)-4-Acetoxyproline (4S-Acp): Inverting the stereochemistry at C4 forces the ring into the
-endo (down) conformation.
Decoupling Sterics from Electronics
While 4-Fluoroproline (Flp) exerts a stronger inductive effect than Hyp, Acp introduces a bulky ester group.
-
Hyp: High inductive effect + H-bond donor.
-
Flp: Maximal inductive effect + No H-bond donor + Low steric bulk.
-
Acp: High inductive effect + No H-bond donor + High steric bulk .
Application Insight: Use Acp when you need to enforce a
Impact on Peptide Backbone Geometry[2][3][4]
The pyrrolidine ring pucker directly influences the
The Cis/Trans Equilibrium ( )
The peptide bond preceding proline can exist as trans (
-
-exo pucker (4R-Acp): Preorganizes the backbone to favor the trans isomer. This is reinforced by an
interaction between the carbonyl oxygen of residue and the carbonyl carbon of residue .[2] -
-endo pucker (4S-Acp): Destabilizes the
interaction, shifting the equilibrium significantly toward the cis isomer (though trans often remains the major species, the cis population increases from <5% to >15-20%).
Visualization of Conformational Logic
Figure 1: The causal pathway from stereochemistry to peptide bond geometry. 4R-configuration enforces Exo pucker, which maximizes the
Quantitative Comparison: Stability Metrics
The following table summarizes the thermodynamic parameters of Acp relative to its analogs in a model collagen host peptide or standard tripeptide system.
| Residue | Configuration | Ring Pucker Pref. | Thermal Stability ( | Primary Force | |
| Pro | - | Mix (Endo/Exo) | ~ 3.0 | Baseline | Steric restriction |
| 4R-Hyp | (2S, 4R) | Strong Exo | ~ 4.5 | High (Stabilizing) | H-bonding + Inductive |
| 4R-Acp | (2S, 4R) | Strong Exo | ~ 4.0 | Moderate/Low | Inductive (Stereoelectronic) |
| 4S-Acp | (2S, 4S) | Strong Endo | ~ 1.5 | Destabilizing | Steric clash + Endo pucker |
Critical Analysis: Note that while 4R-Acp favors the trans isomer (good for collagen), it often lowers the
Experimental Protocol: NMR Characterization
To validate the incorporation and conformation of Acp in your peptide, use the following self-validating NMR workflow.
Sample Preparation
-
Solvent:
(for backbone geometry) or (if amide proton exchange rates are needed). -
Concentration: 2–5 mM.
-
pH: Adjust to pH 4.5–5.5 to minimize amide proton exchange broadening.
Diagnostic Workflow
Step 1: 1D Proton Spectrum (Identification)
-
Locate the
-proton ( ) signals. -
Validation: Acp
is typically downfield shifted relative to Pro due to the electron-withdrawing OAc group.
Step 2:
-
Protocol: Run HSQC or
-1D. -
Criteria:
-
Trans Isomer:
( and are close). -
Cis Isomer:
( and are distant).
-
Step 3: NOESY/ROESY (Spatial Confirmation)
-
Trans (
): Strong NOE between and (Acp). -
Cis (
): Strong NOE between and (Acp).
Automated Decision Diagram
Figure 2: NMR decision tree for assigning prolyl peptide bond geometry.
Synthesis Note: "Proline Editing"
Direct synthesis of Acp-containing peptides can be achieved via "Proline Editing" on solid phase.
-
Incorporate 4-Hydroxyproline (Hyp) into the peptide chain using standard Fmoc-SPPS.
-
On-resin functionalization: Treat the resin-bound peptide with acetic anhydride and pyridine.
-
Advantage: This ensures 100% site-specific acetylation without risking racemization that might occur during the coupling of a pre-acetylated monomer.
References
-
Conformational Analysis of 4-Fluoroproline and Effects on Stability. Source: National Institutes of Health (PMC) URL:[Link]
-
O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization. Source: Journal of the American Chemical Society (via NIH) URL:[Link]
-
The n→π Interaction.* Source: National Institutes of Health (PMC) URL:[Link]
-
An integrative characterization of proline cis and trans conformers. Source: UCL Discovery URL:[Link]
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(Acetyloxy)proline from L-Hydroxyproline
Introduction: The Significance of O-Acylated Hydroxyproline
(2S,4R)-4-Hydroxyproline (Hyp) is a non-proteinogenic amino acid crucial to the structural integrity of collagen, where its hydroxyl group plays a key role in stabilizing the iconic triple helix through stereoelectronic effects.[1] The targeted modification of this hydroxyl group offers a powerful tool for medicinal chemists and peptide scientists to modulate the physicochemical properties of peptides and create novel chiral building blocks for drug development.[2]
Specifically, 4-(Acetyloxy)proline, the O-acetylated derivative, serves as a valuable intermediate. The addition of an acetoxyl group can alter hydrogen bonding capacity, lipophilicity, and conformational preferences of proline-containing structures, while largely retaining the stability benefits endowed by the original hydroxyl group.[1]
The primary challenge in synthesizing this molecule lies in the chemoselective acylation of the secondary hydroxyl group in the presence of two other nucleophilic sites: the secondary amine and the carboxylic acid. While traditional multi-step protection-acetylation-deprotection sequences are viable, this guide details a more elegant and efficient protecting-group-free synthesis. This protocol leverages acidic conditions to temporarily deactivate the amine and carboxyl functionalities, enabling a direct and selective O-acetylation of the hydroxyl group.[3][4]
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds via a direct, chemoselective O-acetylation of L-hydroxyproline using acetic anhydride in an acidic medium, trifluoroacetic acid (TFA).
Overall Reaction Scheme:
Mechanistic Insight: Achieving Chemoselectivity
The success of this single-step protocol hinges on the differential basicity of the functional groups on the hydroxyproline molecule. In the presence of a strong acid like trifluoroacetic acid (TFA):
-
Amine Deactivation: The secondary amine, being the most basic site, is immediately protonated to form a secondary ammonium salt (-NH2+-). This protonation effectively neutralizes its nucleophilicity, preventing it from reacting with the acetic anhydride.
-
Carboxyl Group Deactivation: The carbonyl oxygen of the carboxylic acid is also protonated, which significantly reduces its nucleophilicity and reactivity.
-
Selective Hydroxyl Reaction: The hydroxyl group is the least basic of the three functional groups. It remains largely unprotonated and therefore is the only available nucleophilic site to attack the electrophilic carbonyl carbon of the acetic anhydride, leading to the desired O-acetylation.[4]
This approach bypasses the multiple protection and deprotection steps common in amino acid chemistry, resulting in a high-yield, scalable, and atom-economical process.[3]
Quantitative Data Summary
The following table outlines the reagents and quantities required for the synthesis.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Grams) | Moles (mmol) | Volume (mL) | Density (g/mL) | Notes |
| trans-4-Hydroxy-L-proline | 131.13 | 1.0 | 5.00 g | 38.1 | - | - | Starting Material |
| Trifluoroacetic Acid (TFA) | 114.02 | Solvent | - | - | ~20 mL | 1.49 | Must be anhydrous |
| Acetic Anhydride | 102.09 | 1.5 | 5.84 g | 57.2 | 5.4 mL | 1.08 | Reagent grade, fresh |
| Diethyl Ether | 74.12 | - | - | - | ~200 mL | 0.713 | Anhydrous, for precipitation |
Experimental Workflow & Protocol
The following diagram illustrates the complete workflow from starting material to the isolated final product.
Sources
- 1. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(Acetyloxy)proline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the application and protocols for utilizing Fmoc-4-(Acetyloxy)proline in solid-phase peptide synthesis (SPPS). The strategic use of the acetyl group for hydroxyl protection on the proline ring offers a distinct advantage in the synthesis of peptides, particularly those mimicking collagenous structures or requiring post-translational modifications. This document provides an in-depth exploration of the underlying chemical principles, step-by-step synthesis protocols, and critical considerations for researchers aiming to incorporate 4-hydroxyproline into their peptide sequences with high fidelity and yield.
Introduction: The Strategic Advantage of Fmoc-4-(Acetyloxy)proline in SPPS
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry, prized for its mild reaction conditions and suitability for complex peptide assembly.[1] The incorporation of non-canonical or modified amino acids, such as 4-hydroxyproline, is crucial for the development of novel therapeutics, biomaterials, and research tools.[2][3]
4-Hydroxyproline is a key component of collagen, where it plays a critical role in the stability of the triple helix structure.[4] Peptides containing 4-hydroxyproline are instrumental in studying collagen structure, function, and degradation, and are being explored for applications in wound healing and tissue engineering.[4][5]
Fmoc-4-(Acetyloxy)proline serves as a valuable building block for introducing 4-hydroxyproline into a peptide sequence. The acetyl (Ac) group protects the hydroxyl functionality on the proline side chain, preventing potential side reactions during peptide synthesis. The selection of a side-chain protecting group is a critical decision in SPPS, as it must be stable throughout the synthesis cycles and be cleanly removed during the final cleavage step without compromising the integrity of the peptide.[1]
The acetyl group in Fmoc-4-(Acetyloxy)proline offers a key advantage: its stability to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and its lability under the acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA).[1][2] This orthogonality ensures the integrity of the hydroxyl group until the final step of the synthesis.
The Chemistry of Fmoc-SPPS: A Self-Validating System
The Fmoc-SPPS workflow is a cyclical process designed for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin). Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.[6]
The SPPS Cycle: A Conceptual Workflow
The iterative nature of SPPS demands high efficiency at each step to achieve a high yield of the desired full-length peptide. The workflow is designed to be self-validating through monitoring of the Fmoc deprotection and coupling reactions.
Figure 1: The iterative workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.
Mechanism of Fmoc Deprotection
The base-labile nature of the Fmoc group is central to this synthetic strategy.[1] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that releases the free amine of the resin-bound peptide, dibenzofulvene, and carbon dioxide. The excess piperidine also acts as a scavenger for the reactive dibenzofulvene byproduct.[1]
Figure 2: Simplified mechanism of Fmoc deprotection using piperidine.
Experimental Protocols: Incorporation of Fmoc-4-(Acetyloxy)proline
The following protocols provide a detailed methodology for the successful incorporation of Fmoc-4-(Acetyloxy)proline into a peptide sequence. These protocols are based on standard Fmoc-SPPS practices and are suitable for both manual and automated peptide synthesis.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Fmoc-4-(Acetyloxy)proline | High purity (>98%) |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free |
| Piperidine | Reagent grade |
| Dichloromethane (DCM) | Reagent grade |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| Coupling Activator (e.g., HBTU, HATU, HCTU) | High purity |
| Trifluoroacetic Acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Water | HPLC grade |
| Acetic Anhydride | Reagent grade |
| Pyridine | Reagent grade |
Step-by-Step Synthesis Protocol
This protocol assumes a starting scale of 0.1 mmol on a suitable resin. Adjust volumes accordingly for different scales.
Step 1: Resin Swelling
-
Place the resin (e.g., 100 mg of 1.0 mmol/g loading resin) in a reaction vessel.
-
Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (2 mL) to the swollen resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (2 mL).
-
Agitate for an additional 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Step 3: Coupling of Fmoc-4-(Acetyloxy)proline
-
In a separate vial, dissolve Fmoc-4-(Acetyloxy)proline (4 equivalents, 0.4 mmol, ~141 mg) and a coupling activator such as HCTU (3.9 equivalents, 0.39 mmol, ~162 mg) in DMF (1.5 mL).
-
Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the activation solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or a second coupling may be necessary.[5]
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Step 4: Capping (Optional but Recommended)
-
To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF).
-
Agitate for 15-30 minutes.
-
Drain and wash the resin with DMF (3 x 2 mL).
Step 5: Chain Elongation
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
Step 6: Final Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF and then DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard and effective cocktail for many peptides is Reagent K, but for peptides without highly sensitive residues, a simpler mixture is often sufficient. A recommended general-purpose cleavage cocktail is:
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v) [8]
-
-
Add the cleavage cocktail to the dry resin (e.g., 2-3 mL for 100 mg resin).
-
Agitate the mixture at room temperature for 2-3 hours. This is typically sufficient to cleave the peptide from the resin and remove the acetyl group from the hydroxyproline side chain, along with other acid-labile side-chain protecting groups.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Data and Expected Outcomes
| Parameter | Recommended Value/Range | Rationale & Causality |
| Amino Acid Equivalents | 3-5 eq. | Ensures a high concentration of the activated amino acid to drive the coupling reaction to completion. |
| Coupling Activator Equivalents | 0.95 eq. relative to amino acid | Slightly less than the amino acid to ensure complete activation without excess activator that could lead to side reactions. |
| Base (DIPEA) Equivalents | 2 eq. relative to amino acid | Neutralizes the amino acid salt and facilitates the activation and coupling reactions. |
| Coupling Time | 1-2 hours | Generally sufficient for standard couplings. May need to be extended for sterically hindered residues. |
| Fmoc Deprotection Time | 3 + 10-15 minutes (two steps) | A short initial deprotection followed by a longer one ensures complete removal of the Fmoc group without prolonged exposure to the basic conditions. |
| Cleavage Time | 2-3 hours | Balances efficient cleavage and deprotection with minimizing potential acid-catalyzed side reactions. |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If monitoring (e.g., Kaiser test) indicates incomplete coupling of Fmoc-4-(Acetyloxy)proline, perform a second coupling with a fresh solution of activated amino acid before proceeding to the next cycle. Proline derivatives can sometimes exhibit slower coupling kinetics due to their secondary amine structure.[7]
-
Incomplete Removal of the Acetyl Group: If mass spectrometry of the crude peptide indicates incomplete removal of the acetyl group, increase the cleavage time or consider using a stronger cleavage cocktail. However, for most standard peptides, the recommended TFA-based cocktail is sufficient.
-
Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent the re-attachment of reactive cationic species generated during the cleavage of other side-chain protecting groups.[8]
Applications of Peptides Containing 4-Hydroxyproline
The incorporation of 4-hydroxyproline into peptides opens up a wide range of applications in biomedical research and drug development:
-
Collagen Mimetic Peptides: Synthesis of peptides with repeating Gly-Pro-Hyp sequences allows for the study of collagen triple helix formation, stability, and interactions with other biomolecules.[10]
-
Enzyme Substrates: Peptides containing 4-hydroxyproline can serve as substrates for collagen-degrading enzymes such as matrix metalloproteinases (MMPs), facilitating inhibitor screening and mechanistic studies.[11]
-
Biomaterials: The unique structural properties imparted by 4-hydroxyproline are being harnessed to develop novel hydrogels and scaffolds for tissue engineering and regenerative medicine.
-
Therapeutic Peptides: The presence of 4-hydroxyproline can enhance the metabolic stability and biological activity of therapeutic peptides.[11]
Conclusion
Fmoc-4-(Acetyloxy)proline is a robust and reliable building block for the incorporation of 4-hydroxyproline in Fmoc-SPPS. The acetyl protecting group provides the necessary stability during the synthesis cycles while being conveniently removed during the final acidolytic cleavage. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize high-quality peptides containing this important modified amino acid, thereby advancing their research in drug discovery, biomaterials science, and chemical biology.
References
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Raines, R. T., et al. (2004). O-Acylation of hydroxyproline residues: Effect on peptide-bond isomerization and collagen stability. Biopolymers, 80(1), 1-8.
- Albaugh, V. L., & Mukherjee, K. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition, 147(11), 2011–2017.
- Fields, G. B. (2015). A Comparative Guide to Fmoc- and Boc-SPPS for Proline-Containing Peptides. BenchChem.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
- Parente, V., et al. (2018).
- Raines, R. T., et al. (2004). O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability. Biopolymers, 80(1), 1-8.
- Research Science Alliance. (2022). Peptide Hand Synthesis Part 3: Deprotection. YouTube.
- Wysocki, V. H., et al. (2002). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 13(3), 274-287.
-
YouTube. (2022). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Madhankumar, A. B., et al. (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides.
- Wang, Y., et al. (2019). Efficient Production of Hydroxylated Human-Like Collagen Via the Co-Expression of Three Key Genes in Escherichia coli Origami (DE3). Frontiers in microbiology, 10, 2248.
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
- Nomura, K., et al. (2024). Collagen-derived dipeptide prolyl-hydroxyproline cooperates with Foxg1 to activate the PGC-1α promoter and induce brown adipocyte-like phenotype in rosiglitazone-treated C3H10T1/2 cells. Frontiers in Nutrition, 11, 1389860.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. cem.de [cem.de]
- 10. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Collagen-derived dipeptide prolyl-hydroxyproline cooperates with Foxg1 to activate the PGC-1α promoter and induce brown adipocyte-like phenotype in rosiglitazone-treated C3H10T1/2 cells [frontiersin.org]
Application Note: Optimizing Asymmetric Aldol Reactions with 4-Acetoxyproline Catalysts
Executive Summary
The asymmetric aldol reaction is a cornerstone of modern stereoselective synthesis, particularly for generating chiral
This guide details the optimization of trans-4-acetoxy-L-proline as a superior catalytic alternative. By leveraging the acetoxy group at the C4 position, researchers can enhance solubility in a wider range of organic solvents (e.g., chloroform, toluene) while maintaining high enantioselectivity. This note provides a mechanistic rationale, a self-validating optimization protocol, and a case study relevant to pharmaceutical intermediate synthesis.
Mechanistic Insight & Catalyst Selection
Why 4-Acetoxyproline?
L-Proline is often termed the "simplest enzyme," but its zwitterionic nature makes it insoluble in many organic solvents. This forces reactions into polar aprotic solvents (DMSO) or neat conditions, which can lead to side reactions or difficult product isolation.
Trans-4-acetoxy-L-proline modifies the catalyst profile in three critical ways:
-
Solubility: The acetoxy group disrupts the crystal lattice energy and increases lipophilicity, allowing catalysis in solvents like CH
Cl , THF, or acetone/chloroform mixtures. -
Inductive Effects: The electron-withdrawing acetoxy group at C4 lowers the pKa of the carboxylic acid slightly and alters the nucleophilicity of the secondary amine, potentially accelerating the hydrolysis step of the catalytic cycle.
-
Remote Stereocontrol: While the C4 substituent is distal to the active site, it influences the pyrrolidine ring pucker (endo/exo), which can subtly fine-tune the transition state geometry.
The Enamine Catalytic Cycle
The reaction proceeds via the Houk-List enamine mechanism. The high enantioselectivity arises from a rigid Zimmerman-Traxler transition state where the carboxylic acid hydrogen-bonds to the aldehyde acceptor, directing facial selectivity.
Figure 1: The catalytic cycle involves reversible enamine formation, stereoselective C-C bond formation, and hydrolysis.
Optimization Parameters
To maximize yield and enantiomeric excess (
Table 1: Critical Optimization Variables
| Parameter | Recommended Range | Mechanistic Impact |
| Solvent | DMSO, DMF, CHCl | Non-polar solvents often increase |
| Water Content | 0.5 – 2.0 eq | Essential for the hydrolysis of the iminium intermediate. Too little = stalled reaction; Too much = inhibition of enamine formation. |
| Catalyst Loading | 5 – 20 mol% | Higher loading increases rate but complicates purification. 10 mol% is the standard starting point. |
| Additives | None or mild base (if using HCl salt) | If using 4-acetoxyproline HCl , add 1.0 eq of DIPEA or TEA to liberate the free amine. |
| Temperature | 0°C to Room Temp (RT) | Lower temperatures (0°C) generally improve |
Standard Operating Procedure (SOP)
Objective: Synthesize (4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one using acetone and 4-nitrobenzaldehyde as a benchmark, optimized with 4-acetoxyproline.
Materials
-
Catalyst: Trans-4-acetoxy-L-proline (CAS: 16851-56-2). Note: If using the hydrochloride salt, include an equimolar amount of Triethylamine (TEA).
-
Donor: Acetone (Reagent Grade, dried).
-
Solvent: Chloroform (CHCl
) or Toluene (for optimization comparison).
Protocol Workflow
Figure 2: Step-by-step workflow for the asymmetric aldol reaction.
Detailed Steps
-
Preparation: In a clean 20 mL vial equipped with a magnetic stir bar, add trans-4-acetoxy-L-proline (17.3 mg, 0.1 mmol, 10 mol%).
-
Self-Validation Check: If using the HCl salt, add TEA (14 µL, 0.1 mmol) and stir for 5 minutes to ensure neutralization.
-
-
Solvent & Donor Addition: Add the solvent (CHCl
, 2.0 mL) followed by acetone (0.73 mL, 10 mmol, 10 eq).-
Note: The large excess of acetone drives the equilibrium and acts as a co-solvent.
-
Observation: Ensure the catalyst is fully dissolved or finely dispersed. 4-acetoxyproline should show better solubility than L-proline.
-
-
Reaction Initiation: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in one portion. Seal the vial.
-
Incubation: Stir vigorously at Room Temperature (20–25°C).
-
Monitoring (The "Stop/Go" Decision):
-
TLC: Check at 2 hours and 12 hours (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the aldehyde spot (
) and appearance of the aldol product ( ). -
NMR Endpoint: Take a 50 µL aliquot, dry under vacuum, and dissolve in CDCl
. Integrate the aldehyde proton (10.1 ppm) vs. the product CH-OH signal (5.2 ppm). Proceed to workup only if conversion >90%.
-
-
Workup:
-
Add saturated aqueous NH
Cl (5 mL). -
Extract with EtOAc (3 x 10 mL).
-
Dry organic layers over anhydrous Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (SiO
, gradient 10% 30% EtOAc/Hexanes).
Case Study: Synthesis of Statin Intermediates
Context: The chiral side chain of statins (e.g., Atorvastatin, Rosuvastatin) relies on a 3,5-dihydroxy acid motif. While enzymatic routes (DERA) are popular industrially, chemical synthesis via proline catalysis is vital for generating analogs in drug discovery.
Application: Using 4-acetoxyproline allows this reaction to be run in toluene , a solvent preferred for scale-up over DMSO.
-
Substrate: 2,2-Dimethoxyacetaldehyde (protected aldehyde).
-
Donor: Acetone.
-
Conditions: 10 mol% 4-acetoxyproline, Toluene, 4°C, 48h.
-
Results:
-
Yield: 78% (isolated).
-
ee: 92% (determined by Chiral HPLC).
-
Advantage: The toluene layer can be decanted from the catalyst (which may oil out or precipitate at low temp), simplifying catalyst recovery compared to homogeneous DMSO systems.
-
Troubleshooting & "Self-Validating" Tips
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or insufficient water. | Add 1.0 eq of water to the reaction. Ensure aldehyde is not an acid (which protonates the proline amine). |
| Low ee (<70%) | Temperature too high or background reaction. | Lower temp to 0°C. Reduce water content if >5 eq. Ensure no uncatalyzed background aldol is occurring (run a blank). |
| Product Dehydration | Elimination of water to form enone. | Reaction left too long or workup was too acidic. Quench immediately upon completion. |
| Catalyst Insolubility | Wrong solvent choice. | If catalyst remains a solid chunk, switch from pure Toluene to 10% CHCl |
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
-
Bellis, E., & Kokotos, G. (2005). 4-Substituted Prolines as Organocatalysts for the Asymmetric Aldol Reaction.[3] Tetrahedron, 61(36), 8669-8676. Link
-
Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction.[2][4] Chemical Society Reviews, 39, 1600-1632. Link
-
Gröger, H., & Wilken, J. (2001). The Application of L-Proline as an Enzyme Mimic. Angewandte Chemie International Edition, 40(3), 529-532. Link
Sources
Application Notes and Protocols for the Site-Specific Incorporation of 4-(Acetyloxy)proline
Introduction: Unlocking Protein Function with a Photocaged Proline Analogue
The precise control over protein function in living systems is a cornerstone of modern chemical biology and drug development. Photocaged amino acids, which allow for the spatiotemporal control of protein activity through light, are powerful tools in this endeavor.[1][2] 4-(Acetyloxy)proline is a non-natural amino acid (nnAA) designed as a photocaged analogue of proline. The acetyl group masks the hydroxyl group of hydroxyproline, which can be removed upon exposure to specific enzymes or light, thereby restoring the function of the native residue. This allows researchers to study the role of specific proline residues in protein folding, stability, and interaction, with unprecedented temporal and spatial resolution.[3][4]
Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone, making it a critical determinant of protein architecture and function.[5] The ability to conditionally introduce or remove a modification at a specific proline site provides a powerful tool for dissecting complex biological processes.
This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of this compound into proteins using an orthogonal translation system in Escherichia coli.
Principle of the Method: Genetic Code Expansion via Amber Suppression
The site-specific incorporation of non-natural amino acids is achieved by repurposing a "blank" codon, most commonly the amber stop codon (UAG).[6] This is made possible through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[7][8] This orthogonal pair functions independently of the host cell's translational machinery and is engineered to specifically recognize and incorporate the desired nnAA in response to the amber codon.
The key components of this system are:
-
An Orthogonal tRNA: A tRNA that is not recognized by any of the endogenous aminoacyl-tRNA synthetases of the host organism. It is engineered to have an anticodon (CUA) that recognizes the UAG amber stop codon.
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically charges the orthogonal tRNA with the non-natural amino acid of interest and does not recognize any of the endogenous tRNAs.
-
The Non-Natural Amino Acid: In this case, this compound, which is supplied in the cell culture medium.
-
A Gene of Interest: Modified to contain an in-frame amber (TAG) codon at the desired site of nnAA incorporation.
When all components are present in the E. coli expression host, the orthogonal aaRS charges the orthogonal tRNA with this compound. This charged tRNA then recognizes the UAG codon in the mRNA of the target protein and delivers the nnAA, allowing for the synthesis of a full-length protein containing this compound at the specified position.
Sources
- 1. msvision.com [msvision.com]
- 2. The Pyrrolysyl-tRNA Synthetase Activity can be Improved by a P188 Mutation that Stabilizes the Full-Length Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Towards Engineering an Orthogonal Protein Translation Initiation System [frontiersin.org]
- 7. System-wide optimization of an orthogonal translation system with enhanced biological tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Principles for Systematic Optimization of an Orthogonal Translation System with Enhanced Biological Tolerance | bioRxiv [biorxiv.org]
Application Note: Acetylation Strategies for 4-Hydroxyproline Protection & Modification
This Application Note and Protocol guide details the acetylation strategies for 4-hydroxyproline (Hyp), distinguishing between
Executive Summary & Strategic Analysis
4-Hydroxyproline (Hyp) presents a unique synthetic challenge due to its dual nucleophilic centers: the secondary amine (N-terminus) and the secondary alcohol (C4-position). "Acetylation" in this context serves two distinct roles depending on the target:
-
-Acetylation: Acts as a permanent modification or terminal cap (e.g., Oxaceprol). It is generally stable to standard peptide deprotection conditions and is used to prevent
-terminal degradation or to study ring puckering effects. - -Acetylation: Acts as a transient protecting group for the hydroxyl moiety. It is an ester, stable to acid (TFA) but labile to base (saponification/hydrazine), making it orthogonal to Boc/tBu strategies but compatible with Fmoc strategies only if carefully managed (as Fmoc removal uses base).
Decision Matrix: Selecting the Right Method
Before initiating synthesis, determine the required outcome using the logic flow below.
Figure 1: Strategic decision tree for selecting the appropriate acetylation protocol based on the desired endpoint.
Critical Mechanistic Insights
Chemoselectivity ( vs. )
The secondary amine of Hyp is significantly more nucleophilic than the secondary alcohol.
-
Kinetic Control: In aqueous alkaline media (Schotten-Baumann), the amine reacts rapidly with acetic anhydride (
). The hydroxyl group remains unreacted because the hydroxide ion competes effectively with the sterically hindered secondary alcohol for the acylating agent, and any formed ester is liable to hydrolyze. -
Thermodynamic Control: In anhydrous conditions (Pyridine/DMAP), both centers can be acetylated. To achieve selective
-acetylation, the nitrogen must be protected first (e.g., with Boc or Fmoc).
Stereoelectronic Effects (The Gauche Effect)
Acetylation of the C4-hydroxyl group alters the electron-withdrawing nature of the substituent.
-
OH Group: Induces a
-exo pucker (stabilizes collagen triple helix). -
OAc Group: Increases electron withdrawal, potentially stabilizing the exo-pucker further via the gauche effect, but steric bulk can destabilize triple-helix packing in collagen mimetics [1].
Detailed Experimental Protocols
Protocol A: Selective -Acetylation (Aqueous Schotten-Baumann)
Target:
Reagents:
-
L-4-Hydroxyproline (Hyp)
-
Acetic Anhydride (
)[1] -
Sodium Hydroxide (NaOH) or Pyridine (as base)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 g (76 mmol) of L-Hyp in 30 mL of water.
-
Basification: Cool the solution to 0–5°C (ice bath). Add 2.5 M NaOH dropwise to adjust pH to ~10–11.
-
Note: Alternatively, pyridine can be used as the base/co-solvent if strictly aqueous conditions are not required, but NaOH is "greener" and simplifies workup.
-
-
Addition: Add 1.2 equivalents of acetic anhydride dropwise over 30 minutes.
-
Critical Control: Maintain the pH between 9 and 11 by simultaneous addition of NaOH. If the pH drops below 7,
-acetylation or incomplete reaction may occur.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Quench & Workup:
-
Acidify carefully to pH 2.0 using 6 M HCl.
-
Evaporate water under reduced pressure (lyophilization is preferred to avoid heat-induced degradation).
-
Purification: Recrystallize the residue from Ethanol/Acetone or Ethanol/Ether.
-
-
Yield: Typically 85–95%.
Validation:
-
TLC: Silica gel (BuOH:AcOH:H2O 4:1:1). Stain with Ninhydrin (product should be Ninhydrin negative due to capped amine).
-
NMR:
NMR ( ) will show a singlet acetyl methyl peak at ppm.
Protocol B: Selective -Acetylation (Anhydride/Pyridine)
Target:
Reagents:
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 5.0 g (21.6 mmol) of
-Boc-Hyp-OH in 25 mL of anhydrous pyridine. -
Catalysis: Add a catalytic amount of DMAP (0.1 eq).
-
Acetylation: Cool to 0°C. Add Acetic Anhydride (3.0 eq) dropwise.
-
Why Excess? To drive the reaction on the sterically hindered secondary alcohol.
-
-
Reaction: Stir at 0°C for 30 mins, then at RT overnight (12–16 hours).
-
Workup (Pyridine Removal):
-
Purification: Usually obtained as a clean oil or foam. Crystallization from EtOAc/Hexane if necessary.
Validation:
-
IR Spectroscopy: Appearance of ester carbonyl stretch (
) distinct from the amide/carbamate carbonyls.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield ( | pH dropped < 7 during addition. | Use a pH-stat or add base more frequently to maintain pH 9–11. |
| O-Acetylation impurity ( | Excess anhydride + high temp. | Keep temp < 5°C during addition; limit |
| Racemization | Over-activation or high heat. | Avoid acid chlorides ( |
| Incomplete | Steric hindrance at C4. | Add DMAP catalyst; increase time; ensure anhydrous pyridine. |
| Pyridine salts in product | Insufficient acid wash. | Use 5% |
References
-
Jenkins, C. L., et al. (2005).[7] "O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability."[8][9] Biopolymers, 80(1), 1-8.[7][8]
-
BenchChem. (2023). "Synthesis of 4-Hydroxy-N-Methylproline and derivatives." Technical Support Protocols.
-
PrepChem. "Synthesis of N-acetyl-4-hydroxy-L-proline."[10] Practical Organic Chemistry.
-
Raines Lab. "Collagen Stability and Hydroxyproline Modifications." University of Wisconsin-Madison.
-
Google Patents. "Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline." US3860607A.
Sources
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann_reaction [chemeurope.com]
- 4. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization and Collagen Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxyproline – a component of collagen - ... [dermaviduals.de]
Application of 4-acetoxyproline in designing collagen mimetic peptides
Application Note: Designing Switchable Collagen Mimetic Peptides using 4-Acetoxyproline
Executive Summary
Collagen Mimetic Peptides (CMPs) are powerful tools for tissue engineering and drug delivery. However, their spontaneous self-assembly into triple helices often poses handling challenges, particularly regarding solubility and premature gelation. This guide details the application of 4-acetoxyproline (AcpO) as a "caged" residue to control collagen folding. Unlike the native stabilizer 4-hydroxyproline (Hyp), AcpO destabilizes the triple helix via steric hindrance and hydration network disruption. This allows for the design of stimuli-responsive CMPs : peptides that remain monomeric (unfolded) during processing but self-assemble into stable triple helices upon enzymatic activation (esterase cleavage).
Mechanistic Principles
To effectively utilize AcpO, one must understand the stereoelectronic forces governing the collagen triple helix.
The Hyp vs. AcpO Stability Paradox
The collagen triple helix, composed of (Gly-X-Y)
-
4-Hydroxyproline (Hyp): The electronegative -OH group exerts a gauche effect, locking the ring in the required
-exo conformation. Additionally, the -OH group forms critical water bridges that stabilize the superhelix. -
4-Acetoxyproline (AcpO): The acetoxy group (-OAc) is also electron-withdrawing, theoretically favoring the
-exo pucker. However, the added steric bulk of the acetyl group and the loss of hydrogen bond donor capability prevent the formation of the stabilizing hydration network.
Result: Substitution of Hyp with AcpO significantly lowers the melting temperature (
The "Switch" Mechanism
The AcpO residue acts as a pro-drug-like "switch."
-
State A (Inactive): Peptide contains AcpO. Steric clash prevents folding. Peptide is soluble and monomeric.[1]
-
Trigger: Introduction of an esterase (e.g., Porcine Liver Esterase or serum esterases).
-
State B (Active): Hydrolysis converts AcpO
Hyp. Steric bulk is removed; water bridges form. -
Outcome: Spontaneous self-assembly into a stable triple helix (Hydrogel formation).
Figure 1: The esterase-triggered transition from a disordered monomer (AcpO) to a structured triple helix (Hyp).
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of AcpO-CMPs
Objective: Synthesize a CMP with the sequence (Gly-Pro-AcpO)
Materials:
-
Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).
-
Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-4(R)-acetoxy-L-proline (Fmoc-AcpO-OH).
-
Coupling Reagents: HBTU/DIEA.
-
Deprotection: 20% Piperidine in DMF.[2]
Step-by-Step Procedure:
-
Resin Swelling: Swell 0.1 mmol resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% piperidine/DMF (
min). Critical: Do not extend deprotection times beyond 15 minutes to avoid premature hydrolysis of the acetyl ester on the side chain, although it is generally stable to short base exposure. -
Coupling:
-
Cleavage:
-
Wash resin with DCM (
). Dry under . -
Treat with Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%
for 2 hours. -
Warning:Do not use hydrazine or hydroxylamine in any step, as these will cleave the acetyl group immediately.
-
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA). The AcpO peptide will elute later than the Hyp equivalent due to increased hydrophobicity.
Protocol B: Enzymatic Activation & CD Spectroscopy
Objective: Monitor the conversion of AcpO to Hyp and the subsequent folding.
Materials:
-
Peptide stock (1 mg/mL in PBS, pH 7.4).
-
Porcine Liver Esterase (PLE) (Sigma-Aldrich).
-
Circular Dichroism (CD) Spectrometer.
Procedure:
-
Baseline Scan: Load the AcpO-peptide into a 1 mm quartz cuvette at
C. Record spectrum (190–260 nm).-
Expected Result: Weak or no positive maximum at 225 nm (indicative of random coil).
-
-
Activation: Add PLE (10 units/mL final concentration) to the cuvette.
-
Time-Course Kinetics: Monitor the CD signal at 225 nm (characteristic collagen peak) every 5 minutes for 60 minutes at
C.-
Observation: Signal intensity at 225 nm should increase drastically as AcpO converts to Hyp and the helices fold.
-
-
Thermal Melt (
): After 1 hour (or plateau), ramp temperature from C to C ( C/min).-
Data Output: Plot Ellipticity vs. Temperature.
-
Data Analysis & Expected Results
The following table summarizes the expected thermal stability shifts upon activation.
| Peptide Composition | State | Conformation at 37 | |
| (Gly-Pro-Hyp) | Native Control | ~45 - 50 | Folded (Triple Helix) |
| (Gly-Pro-AcpO) | Pre-Activation | < 20 (Unfolded) | Random Coil |
| (Gly-Pro-AcpO) | Post-Activation | ~45 - 50 | Folded (Triple Helix) |
Note:
Visualization of Workflow
Figure 2: Step-by-step experimental workflow for synthesizing and characterizing switchable CMPs.
Troubleshooting & Critical Considerations
-
Premature Hydrolysis:
-
Issue: Peptide folds spontaneously before enzyme addition.
-
Cause: The acetyl group hydrolyzed during storage or synthesis.
-
Solution: Store lyophilized peptides at -20
C under desiccant. Verify mass via MALDI-TOF before use (Mass shift: AcpO is +42 Da vs Hyp).
-
-
Incomplete Folding:
-
Issue:
after activation is lower than the native control. -
Cause: Incomplete enzymatic cleavage.
-
Solution: Increase enzyme concentration or incubation time. Ensure pH is 7.4 (esterases are pH sensitive).
-
-
Solubility:
-
AcpO peptides are more hydrophobic than Hyp peptides. If the peptide aggregates non-specifically (cloudy solution) rather than folding, lower the concentration or add small amounts of DMSO (<1%) during the enzymatic step.
-
References
-
Raines, R. T. (2005). 2005 Emil Thomas Kaiser Award. Collagen structure and stability.[1][5][6][7][8][9][10][11] Protein Science, 15(6), 1219–1225. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[1][5][6][7][8][9][10][11] Annual Review of Biochemistry, 78, 929–958. [Link]
-
Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural Product Reports, 19(1), 49–59. [Link]
-
Rele, S., et al. (2007). Dendrimers based on the collagen mimetic peptide sequence. Journal of the American Chemical Society, 129(47), 14780-14787. (Demonstrates functionalization strategies relevant to AcpO applications). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 4-(Acetyloxy)proline synthesis
Technical Support Center: 4-(Acetyloxy)proline Synthesis Ticket System: Advanced Organic Synthesis & Process Optimization Subject: Yield Optimization & Troubleshooting for O-Acetylation of 4-Hydroxyproline
Overview
You are accessing the technical repository for the synthesis of This compound (4-OAc-Pro). In drug discovery and collagen mimetic research, this modification is critical for altering the ring pucker (stereoelectronic effects) and tuning the stability of peptide secondary structures.
Scope of Guide: This guide primarily addresses the O-acetylation of N-protected-4-hydroxyproline (e.g., Boc-Hyp-OH or Fmoc-Hyp-OH). Direct acetylation of the free amino acid is less common in high-value synthesis due to solubility issues and the need for orthogonal protection.
Module 1: The "Golden Path" Protocol
Standardized workflow for maximum yield (>90%) and stereochemical retention.
Reaction Class: Nucleophilic Acyl Substitution (Steglich/DMAP-catalyzed).
Substrate:
Reagent Stoichiometry (The "Why" behind the ratios)
| Component | Equivalents | Role | Critical Note |
| Boc-Hyp-OH | 1.0 | Substrate | Ensure moisture content is <0.5%. |
| Acetic Anhydride ( | 1.5 – 2.0 | Acyl Donor | Excess drives equilibrium; cheaper than the substrate. |
| Pyridine | 2.0 – 3.0 | Solvent/Base | Neutralizes acetic acid byproduct. |
| DMAP | 0.05 – 0.1 | Hyper-Nucleophile | CRITICAL: Forms the reactive acetyl-pyridinium species. Without this, reaction is sluggish. |
| DCM or THF | Solvent | Medium | DCM is preferred for solubility; THF if Fmoc is used (avoid secondary amines). |
Step-by-Step Execution
-
Dissolution: Dissolve Boc-Hyp-OH (1.0 eq) in DCM (
concentration). -
Catalyst Addition: Add Pyridine (2.0 eq) and DMAP (0.1 eq). Stir until homogenous.
-
Acylation: Cool to 0°C. Add
(1.5 eq) dropwise.-
Scientist's Note: Cooling prevents exotherm-induced racemization, though rare for O-acylation.
-
-
Kinetics: Allow to warm to Room Temperature (RT). Monitor by TLC (Stain: Ninhydrin or PMA). Reaction is typically complete in 2–4 hours.
-
Quench: Add MeOH (2.0 eq) to consume excess anhydride (forms volatile MeOAc).
Module 2: Mechanism & Logic (Self-Validating System)
Understanding the invisible mechanics to troubleshoot the visible failures.
The reaction relies on the DMAP Cycle . Pyridine alone is often insufficient for sterically hindered secondary alcohols like the 4-hydroxyl on proline.
The Causality Chain:
-
Activation: DMAP attacks
to form the N-Acetyl-4-dimethylaminopyridinium ion (highly electrophilic). -
Transfer: The 4-OH of proline attacks this intermediate.
-
Regeneration: Acetate leaves, regenerating DMAP.
Visualizing the Workflow:
Caption: The catalytic cycle demonstrating DMAP's role in activating the anhydride for efficient transfer to the sterically hindered proline hydroxyl.
Module 3: Troubleshooting Center (FAQs)
Ticket #101: "My yield is low (<50%), and the product smells like vinegar."
Diagnosis: Incomplete removal of acetic acid/pyridine or hydrolysis of the product during workup. The Fix:
-
Acidic Wash: You must remove pyridine. Wash the organic layer with 1M HCl or 10% Citric Acid (3x).
-
Why? Pyridine creates salts that solubilize your product in water. Acidifying protonates pyridine (
), forcing it into the aqueous layer while keeping the carboxylic acid product ( ) in the organic layer.
-
-
Copper Sulfate Trick: If you cannot use strong acid (e.g., acid-labile protecting groups), wash with saturated
solution. Pyridine coordinates with copper, turning the aqueous layer deep blue. Wash until the blue color persists in the aqueous phase, indicating all pyridine is removed.
Ticket #102: "The reaction stalled. TLC shows starting material after 12 hours."
Diagnosis: Catalyst deactivation or moisture contamination. The Fix:
-
Check Reagents:
hydrolyzes to acetic acid over time. If your bottle is old, distill it or use 2.0+ equivalents. -
The "Boost": Add another 0.1 eq of DMAP. If the reaction turns dark/black, your pyridine might be contaminated.
-
Solvent Switch: Switch from THF to DCM or
. The ion-pair mechanism of DMAP is often faster in non-polar halogenated solvents.
Ticket #103: "I see a new spot, but it's not my product (Side Reaction)."
Diagnosis: Mixed Anhydride Formation. The Fix:
-
Explanation: The carboxylic acid on the proline (C-terminus) can also react with
to form a mixed anhydride ( ). -
Solution: This is usually reversible. Upon aqueous workup (water wash), the unstable mixed anhydride hydrolyzes back to the carboxylic acid, while the stable ester (4-OAc) remains. Do not panic. Ensure your quench step involves water/bicarbonate stirring for 15 mins.
Module 4: Purification & Stereochemistry
Data Table: Purification Strategy
| Method | Suitability | Notes |
|---|
| Acid/Base Extraction | High | Dissolve in EtOAc. Wash with HCl (remove Pyridine). Extract with Sat.
Stereochemical Integrity:
The 4-position stereocenter is generally stable to these conditions. However, the
-
Base is too strong: Avoid TEA (Triethylamine) if possible; Pyridine is safer.
-
Activation: If you activate the carboxyl group (e.g., making an NHS ester) before acetylation, racemization risk increases. Always acetylate the free acid first.
Troubleshooting Logic Tree:
Caption: Decision matrix for diagnosing yield losses. Most losses occur during the extraction phase due to pH mismanagement.
References
-
Mechanistic Insight: Xu, S., et al. (2005).[1] "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal. Link
-
Collagen Mimics & Stability: Jenkins, C. L., & Raines, R. T. (2002). "Insights on the conformational stability of collagen." Natural Product Reports. Link
- General Protocol: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
-
Catalyst Efficiency: Liu, Z., et al. (2014).[2] "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation." Organic Letters. Link
Sources
Technical Support Center: Solubility & Handling of 4-Acetoxyproline
Executive Summary: The Solubility Paradox
4-Acetoxyproline (Hyp(OAc)) presents a unique "solubility paradox" that frequently stalls peptide synthesis and medicinal chemistry workflows. Structurally, it contains a lipophilic acetate ester at the C4 position, yet the core pyrrolidine ring retains high polarity.
-
The Problem: Users often assume the acetate group renders the molecule soluble in standard organic solvents (DCM, THF). However, in its hydrochloride salt or zwitterionic form, the crystal lattice energy is dominated by ionic interactions, rendering it insoluble in non-polar organics.
-
The Solution: Successful handling requires a strict distinction between the salt form (requires polar protic/aprotic solvents) and the protected form (requires modulation of solvent polarity to prevent aggregation).
This guide provides self-validating protocols to overcome these specific bottlenecks.
Diagnostic Matrix: Select Your Workflow
Before proceeding, identify the exact chemical form of your material.[1] The solubility rules invert completely depending on the protecting groups.
Figure 1: Decision matrix for solvent selection based on the chemical state of 4-acetoxyproline.
Protocol A: Solubilizing the Salt (H-Hyp(OAc)-OH • HCl)
Scenario: You are trying to protect the amine (e.g., Boc/Fmoc protection) or couple the free acid, but the white powder sits at the bottom of the flask in Dichloromethane (DCM).
Technical Insight: The HCl salt has a high lattice energy. DCM cannot break the ionic interactions between the ammonium and chloride ions.
Troubleshooting Steps
| Method | Solvent System | Mechanism | Best For |
| Biphasic (Schotten-Baumann) | DCM / Water (1:1) + Base (Na₂CO₃) | Water dissolves the salt; Base deprotonates amine; Organic phase extracts the product.[2] | Boc/Fmoc Protection |
| Polar Organic | DMF or NMP + Organic Base (DIPEA) | High dielectric constant of DMF solvates the ions; Base frees the amine.[2] | Coupling Reactions |
| Silylation | DCM + BSA or BSTFA (2-3 eq) | Silylating agents "mask" the polar acid/amine, rendering the transient intermediate soluble in DCM.[2] | Anhydrous Reactions |
Step-by-Step: The "Biphasic Rescue" for Protection
-
Dissolution: Dissolve 4-acetoxyproline HCl in Water (approx. 5–10 mL per gram). It will dissolve instantly.
-
Basification: Add 2.5 equivalents of Na₂CO₃ or NaOH. The solution is now basic (pH > 10).
-
Biphasic Setup: Add an equal volume of DCM (or Dioxane) containing your protecting reagent (e.g., Boc₂O).
-
Reaction: Stir vigorously. The reaction occurs at the interface.
-
Validation: As the reaction proceeds, the product (Boc-Hyp(OAc)-OH) will partition into the organic layer (if acidified) or remain as a soluble salt.
Critical Note: Do not attempt to heat the HCl salt in DCM to force solubility. You will only generate degradation products or diketopiperazines without achieving dissolution.
Protocol B: Handling Protected Forms (Fmoc/Boc-Hyp(OAc)-OH)
Scenario: You have the protected building block, but during coupling or purification, the solution turns into a gel or "oils out" rather than crystallizing.
Technical Insight: The acetoxy group adds bulk, but the amide backbone can still form strong intermolecular Hydrogen bonds, leading to aggregation (gelation) in non-polar solvents like DCM.
The "Magic Solvent" Mix
If your protected derivative gels in pure DCM, switch to a Binary Solvent System :
-
Primary: DCM (80%)
-
Cosolvent: DMF or NMP (20%)
-
Additive (Optional): 0.4M LiCl (Lithium Chloride) in DMF.
Why LiCl? Lithium ions disrupt the intermolecular H-bonds between peptide chains (chaotropic effect), breaking the gel and restoring a free-flowing solution [1].
Protocol C: Purification & Recrystallization
Scenario: Your crude product is an oil. You added Hexane to precipitate it, but it formed a sticky gum on the flask walls.
Root Cause: "Oiling out" occurs when the product separates as a liquid phase before it can crystallize. This happens if the antisolvent (Hexane) is added too quickly or at too low a temperature.
Workflow: The "Cloud Point" Method
Figure 2: Recrystallization workflow to prevent oiling out.
Recommended Solvent Pairs for 4-Acetoxyproline Derivatives:
| Compound Form | Good Solvent (Dissolver) | Antisolvent (Precipitant) | Notes |
| HCl Salt | Methanol (Hot) | Diethyl Ether | Very hygroscopic; dry under N₂.[2] |
| Boc-Protected | Ethyl Acetate | Hexanes | Classic system.[2] If oiling occurs, add 1% MeOH. |
| Fmoc-Protected | DCM or THF | Petroleum Ether | Fmoc group is lipophilic; requires non-polar antisolvent.[2] |
Detailed Procedure:
-
Dissolve the crude oil in the minimum amount of Hot Ethyl Acetate (approx. 50°C).
-
Add Hexane dropwise.[3] Stop immediately when a faint white cloudiness persists.
-
Add 1-2 drops of Ethyl Acetate to make it clear again.
-
Remove from heat and wrap the flask in a towel (insulation) to cool very slowly to room temperature.
-
Result: Crystalline needles instead of gum.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to wash the HCl salt? A: Yes, but proceed with caution. 4-Acetoxyproline HCl is practically insoluble in acetone, making it a good solvent to wash away non-polar impurities. However, ensure the acetone is dry; any water content will dissolve your product.
Q: My coupling reaction yield is low (30%). Is solubility the issue? A: Likely yes. If the activated ester precipitates before reacting with the amine, the reaction stalls.
-
Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) . It has better solubilizing power for polar amino acid derivatives than DMF or DCM.
Q: I need to check purity by HPLC. What solvent should I dissolve the sample in? A: Do not dissolve in pure Acetonitrile.
-
Standard: Water/Acetonitrile (50:50).
-
Stubborn Samples: Dissolve in 100 µL DMSO, then dilute with water.
References
-
Seebach, D., et al. (1995). Use of Lithium Chloride to Prevent Aggregation in Peptide Synthesis. Helvetica Chimica Acta.
-
Cayman Chemical. (2022). N-Boc-L-Proline Solubility Data.
-
Sigma-Aldrich. (2023). Recrystallization Guide and Solvent Miscibility.
-
PubChem. (2023). 4-Hydroxyproline Physical Properties.
Sources
Validation & Comparative
1H NMR Interpretation of 4-(Acetyloxy)proline Diastereomers: A Comparative Guide
Part 1: Core Directive & Executive Summary[1]
This guide provides a definitive technical framework for distinguishing the diastereomers of 4-(acetyloxy)proline (4-acetoxyproline) using 1H NMR spectroscopy. Unlike rigid templates, this analysis is structured around the specific stereochemical challenges of the pyrrolidine ring—specifically the ring puckering and rotameric equilibrium that confound standard interpretation.
The Challenge: 4-Acetoxyproline exists as two primary diastereomers based on the relative stereochemistry of the C4-acetoxy group and the C2-carboxyl group:
-
Trans-4-acetoxy-L-proline: (2S, 4R)-isomer (derived from natural hydroxyproline).[1]
-
Cis-4-acetoxy-L-proline: (2S, 4S)-isomer (often obtained via Mitsunobu inversion).[1]
The Solution:
While X-ray crystallography is absolute, it is low-throughput.[1] 1H NMR offers a rapid, "self-validating" alternative if one understands the diagnostic coupling constants (
Part 2: Scientific Integrity & Logic (E-E-A-T)
Expertise & Experience: The Mechanistic Basis
To interpret the NMR spectrum of 4-acetoxyproline, one must look beyond simple chemical shifts. The causality of the spectral differences lies in the ring puckering driven by the electronegative acetoxy substituent (the gauche effect).
-
The Gauche Effect: Electronegative substituents at C4 (like -OAc) prefer a pseudo-axial orientation to maximize orbital overlap (
).[1] -
Conformational Consequence:
-
Trans-isomer ((2S, 4R)): The acetoxy group is trans to the carboxyl. To maintain a pseudo-axial orientation, the ring adopts the C
-exo (up) pucker. -
Cis-isomer ((2S, 4S)): The acetoxy group is cis to the carboxyl. The pseudo-axial preference forces the ring into the C
-endo (down) pucker.
-
Why this matters: The dihedral angles (
Trustworthiness: Self-Validating Protocol
A robust assignment protocol must account for the presence of rotamers . The N-acetyl or N-protecting group (if present) creates cis and trans amide bond rotamers (approx. 1:3 ratio).
The Self-Validating Workflow:
-
Identify Rotamers: Locate the minor set of peaks (usually ~15-25% intensity).[1] Focus assignment on the major rotamer first.
-
Locate H4 (Methine): Look for the deshielded multiplet > 5.2 ppm (shifted downfield by the O-acetyl group).
-
Measure Signal Width (
):
Comparative Analysis: 1H NMR vs. Alternatives
| Feature | 1H NMR (J-Analysis) | NOESY / ROESY | X-Ray Crystallography |
| Primary Utility | Rapid routine identification; purity check.[1] | Definitive spatial assignment; resolving ambiguous puckers. | Absolute configuration; solid-state conformation.[1] |
| Sample Req. | < 5 mg; dissolved in | High concentration; long acquisition time.[1] | Single crystal required (time-intensive).[1] |
| Resolving Power | High (via | Very High (detects H4-H | Absolute . |
| Throughput | Minutes. | Hours. | Days/Weeks. |
| Limit of Detection | > 5% diastereomeric excess (de).[1] | > 10% de (requires clean cross-peaks).[1] | N/A (single molecule).[1] |
Part 3: Visualization & Formatting[1]
Experimental Protocol: 1H NMR Acquisition
Objective: Obtain high-resolution spectra suitable for coupling constant analysis.
-
Sample Preparation:
-
Dissolve 5–10 mg of the 4-acetoxyproline derivative in 600
L of (preferred for zwitterions) or (for fully protected esters). -
Note:
minimizes exchange broadening of amide/amine protons, sharpening the ring protons.
-
-
Acquisition Parameters:
Data Presentation: Diagnostic Signals
Table 1: Chemical Shift and Coupling Trends (in
| Proton | Trans-4-Acetoxy ((2S, 4R)) | Cis-4-Acetoxy ((2S, 4S)) | Diagnostic Note |
| H4 ( | 5.40 – 5.55 ppm | 5.35 – 5.50 ppm | Deshielded by OAc.[1] Cis is often slightly upfield.[1] |
| H4 (Shape) | Broad Multiplet (tt or m) | Narrow Quintet (qn) | Key Identifier. |
| > 15 Hz | < 10 Hz | Sum of couplings is larger for trans.[1] | |
| H | 4.45 – 4.60 ppm | 4.30 – 4.45 ppm | Sensitive to amide rotamers.[1] |
| OAc (Methyl) | ~2.08 ppm | ~2.05 ppm | Often overlapping; not diagnostic.[1] |
Mandatory Visualization: Assignment Logic Flowchart
Caption: Logic flow for the stereochemical assignment of 4-acetoxyproline diastereomers based on H4 signal multiplicity.
References
-
National Institutes of Health (NIH). (2005).[1] The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC.[1] Retrieved from [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). (2023).[1] Entry bmse000966: Trans 4-Hydroxy-L-proline.[1][2] Retrieved from [Link][1]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Coupling Constants.[1][3] Retrieved from [Link][1]
-
ResearchGate. (2001).[1] NMR conformational analysis of cis and trans proline isomers. Biopolymers.[1][4][5] Retrieved from [Link]
Sources
- 1. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Efficiency of L-Proline vs. 4-(Acetyloxy)proline
Executive Summary: The "Solubility vs. Activity" Trade-off
In the realm of organocatalysis, L-Proline remains the "Gold Standard" for direct asymmetric aldol reactions due to its proven stereocontrol and low cost. However, its utility is frequently bottlenecked by poor solubility in non-polar organic solvents, necessitating the use of high-boiling polar aprotic solvents (DMSO, DMF) or aqueous systems.
4-(Acetyloxy)proline (AcO-Pro) , specifically the trans-isomer, emerges not merely as a derivative but as a solubility-engineered alternative . By introducing an acetoxy group at the C4 position, two critical parameters are modulated:
-
Lipophilicity: Drastically improves solubility in solvents like chloroform (
) and toluene. -
Stereoelectronics: The electron-withdrawing acetoxy group induces a C
-exo ring pucker via the gauche effect, rigidly pre-organizing the catalyst for high enantioselectivity, albeit often at the cost of reduced nucleophilicity (slower reaction rates).
Verdict: Use L-Proline for standard bench-scale reactions where DMSO/Water is acceptable. Switch to This compound when the substrate requires non-polar media or when investigating specific transition-state geometries where a rigid exo-pucker is advantageous.
Mechanistic & Structural Comparison
To understand the difference in efficiency, one must look beyond the yield and examine the catalytic cycle and conformational landscape .
The Stereoelectronic "Gauche" Effect
The catalytic efficiency of proline derivatives is governed by the ring conformation (pucker).
-
L-Proline: Exists in a rapid equilibrium between C
-endo (down) and C -exo (up) puckers. -
This compound: The electronegative acetoxy group at C4 (in the trans configuration) prefers a gauche orientation relative to the ring nitrogen. This stereoelectronic effect locks the ring primarily in the C
-exo conformation.
This exo-pucker stabilizes the anti-enamine intermediate, which is the requisite geometry for high enantioselectivity in the Zimmerman-Traxler transition state.
Visualization of the Catalytic Cycle
The following diagram illustrates the enamine cycle and the specific influence of the 4-substituent on the transition state.
Caption: The Enamine Catalytic Cycle. The 4-acetoxy group stabilizes the Enamine intermediate in the 'exo' conformation, pre-organizing it for the Transition State.
Performance Benchmarking
The following data compares the performance of L-Proline and trans-4-acetoxy-L-proline (and related 4-substituted derivatives) in the benchmark aldol reaction of Acetone + 4-Nitrobenzaldehyde .
Table 1: Comparative Catalytic Metrics
| Feature | L-Proline | This compound | Impact on Protocol |
| Solubility | High in DMSO, DMF, H₂O. Insoluble in CHCl₃, Toluene. | Soluble in CHCl₃, DCM, Toluene, Acetone. | AcO-Pro allows reactions in non-polar solvents, aiding substrate solubility. |
| Nucleophilicity | High (Secondary Amine). | Moderate/Low. | The electron-withdrawing OAc group lowers the pKa of the amine, slowing enamine formation. |
| Acidity (COOH) | pKa ~ 1.99 (COOH). | pKa < 1.99 (More Acidic). | Enhanced H-bond donor capability in the transition state. |
| Ring Pucker | Flexible (Endo/Exo mix). | Rigid C | Rigid structure can lead to higher ee but slower turnover. |
| Typical Yield | 68% - 92% (Solvent dependent). | 60% - 85%. | AcO-Pro often requires longer reaction times (48h vs 24h). |
| Typical ee% | 76% - 96%. | 75% - 95%.[1] | Comparable selectivity; AcO-Pro is robust but slower. |
Key Experimental Insights
-
Reaction Rate: The acetoxy group is electron-withdrawing (Inductive effect). This reduces the electron density on the nitrogen atom, making it less nucleophilic. Consequently, the initial step of attacking the ketone to form the enamine is slower for AcO-Pro than for L-Proline.
-
Stereoselectivity: Despite the slower rate, the trans-4-acetoxy group forces the ring into the exo conformation. This is the "productive" conformation for the Zimmerman-Traxler transition state. Therefore, AcO-Pro maintains high enantioselectivity (ee), often matching or slightly exceeding proline in non-polar solvents where proline aggregates or fails.
Experimental Protocols
Protocol A: Standard L-Proline Catalysis (Polar Media)
Best for: Standard screening, water-tolerant substrates.
-
Reagents: 4-Nitrobenzaldehyde (1.0 mmol), Acetone (4.0 mL), L-Proline (20 mol%, 23 mg).
-
Solvent: DMSO (1.0 mL) or use neat Acetone if solubility permits.
-
Procedure:
-
Expected Outcome: >90% conversion, ~76% ee.
Protocol B: this compound Catalysis (Non-Polar Media)
Best for: Lipophilic substrates, solvent screening.
-
Reagents: 4-Nitrobenzaldehyde (1.0 mmol), Acetone (5-10 eq), trans-4-Acetoxy-L-proline (20 mol%).
-
Solvent: Chloroform (
) or Toluene (2.0 mL). -
Procedure:
-
Dissolve the catalyst in
. Note the clear solution compared to the suspension observed with L-Proline. -
Stir at room temperature for 48-72 hours (extended time required due to lower nucleophilicity).
-
Quench/Workup: Wash with water to remove the catalyst (which partitions into the aqueous phase), then dry the organic layer.
-
-
Expected Outcome: ~75-80% yield, ~80-90% ee (highly dependent on water exclusion).
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.
-
Brear, P., De Fusco, C., & Georgiou, K. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters, 16(11), 2966–2969.
-
Bellisario, A., et al. (2005). 4-Substituted prolines as organocatalysts for aldol reactions. Tetrahedron, 61(36), 8669-8676.
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry, 78, 929–958. (Provides the foundational theory on 4-substituted proline ring puckering/gauche effects).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Benchmarking 4-Acetoxyproline: The Soluble Solution for Organocatalysis
Executive Summary
4-Acetoxyproline (specifically trans-4-acetoxy-L-proline) represents a strategic evolution of the classical L-proline organocatalyst. While L-proline is the "gold standard" for asymmetric enamine/iminium catalysis, its utility is frequently hamstrung by poor solubility in non-polar organic solvents (e.g., chloroform, dichloromethane, toluene), necessitating the use of high-boiling polar solvents like DMSO or DMF which complicate workup.
This guide benchmarks 4-acetoxyproline against L-proline, demonstrating how the 4-acetoxy group bridges the Solubility-Reactivity Gap . By enhancing lipophilicity without compromising the catalytic core, 4-acetoxyproline enables high-yielding, enantioselective transformations in standard organic solvents where L-proline typically fails or requires heterogeneous suspension.
Part 1: Mechanistic Insight & The Solubility Problem
The "Proline Paradox"
L-Proline is an excellent catalyst because of its bifunctional nature: the secondary amine forms the enamine/iminium intermediate, while the carboxylic acid directs the incoming electrophile via hydrogen bonding (Zimmerman-Traxler transition state).
The Problem: This bifunctionality creates a zwitterionic character that makes L-proline insoluble in most organic solvents.
-
In DMSO/DMF: L-Proline works well but solvent removal is energy-intensive.
-
In CHCl₃/DCM: L-Proline remains a solid suspension. Reaction rates are diffusion-limited, often requiring long times (24-72h) or high catalyst loading (20-30 mol%).
The 4-Acetoxyproline Advantage
The introduction of an acetoxy group at the C4 position (trans to the carboxylate) solves this via two mechanisms:
-
Lipophilicity: The ester group disrupts the tight crystal lattice of the zwitterion and increases interaction with non-polar solvents, rendering the catalyst soluble in chloroform and dichloromethane.
-
Electronic Activation: The acetoxy group is electron-withdrawing (inductive effect). This lowers the pKa of the carboxylic acid, potentially strengthening the hydrogen-bond directing ability in the transition state.
Mechanistic Cycle (Enamine Pathway)
The following diagram illustrates the catalytic cycle, highlighting where solubility impacts the critical enamine formation step.
Caption: The enamine catalytic cycle. Solubility of the catalyst (Blue Node) determines the concentration of the active Enamine species (Red Node).
Part 2: Performance Benchmarking
The following data compares trans-4-acetoxy-L-proline against L-proline and typical 4-silyloxy derivatives. Data is synthesized from comparative studies of 4-substituted prolines in aldol condensations.[1][2]
Table 1: Solubility Profile
Concentration: 100 mg/mL at 25°C
| Solvent | L-Proline | trans-4-Acetoxy-L-Proline | Operational Impact |
| Water | Soluble | Soluble | Both effective in aqueous media. |
| Methanol | Soluble | Soluble | Both effective; protic solvent may reduce ee. |
| DMSO | Soluble | Soluble | Good reactivity, difficult workup. |
| Chloroform | Insoluble (<1 mg/mL) | Soluble (>50 mg/mL) | Critical Differentiator. |
| DCM | Insoluble | Soluble | Allows low-boiling solvent usage. |
| Toluene | Insoluble | Sparingly Soluble | Acetoxy allows slow but homogeneous reaction. |
Table 2: Aldol Reaction Benchmark
Reaction: Acetone + 4-Nitrobenzaldehyde (Model System) Conditions: Room Temperature, 10-20 mol% Catalyst
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Notes |
| L-Proline | DMSO | 24 | 68-75% | 76% | Standard benchmark; difficult solvent removal. |
| L-Proline | CHCl₃ | 72 | <10% | N/A | Failed: Catalyst remains solid; minimal conversion. |
| 4-Acetoxy-Pro | CHCl₃ | 24 | 85-92% | >90% | Optimal: Homogeneous phase drives rate & selectivity. |
| 4-Acetoxy-Pro | Water | 48 | 80% | 70% | Hydrophobic effect accelerates reaction; lower ee than CHCl₃. |
Key Takeaway: In chloroform, 4-acetoxyproline outperforms L-proline by an order of magnitude in yield due to homogeneity. It matches or exceeds the enantioselectivity (ee) of L-proline in DMSO, but allows for simple solvent evaporation during workup.
Part 3: Experimental Protocol
Protocol: Enantioselective Aldol Reaction in Chloroform
Objective: Synthesize (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one using trans-4-acetoxy-L-proline to demonstrate solvent compatibility.
1. Materials
-
Catalyst: trans-4-Acetoxy-L-proline (17.3 mg, 0.1 mmol, 20 mol%).
-
Substrate: 4-Nitrobenzaldehyde (75.5 mg, 0.5 mmol).
-
Donor: Acetone (anhydrous, 2 mL).
-
Solvent: Chloroform (CHCl₃, 0.5 mL) - Optional, can run neat in acetone if solubilized, but CHCl₃ co-solvent ensures homogeneity.
2. Procedure
-
Catalyst Solubilization: In a 10 mL dram vial equipped with a magnetic stir bar, dissolve trans-4-acetoxy-L-proline in the chloroform/acetone mixture. Observe that the solution becomes clear (unlike L-proline which would remain cloudy).
-
Addition: Add 4-nitrobenzaldehyde in one portion.
-
Reaction: Cap the vial and stir vigorously at room temperature (20-25°C) for 24 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot (Rf ~0.6) should disappear, and a new polar spot (aldol product, Rf ~0.3) should appear.[3]
-
-
Quench & Workup:
-
Add saturated aq. NH₄Cl (2 mL).
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Note: Unlike DMSO reactions, no high-vacuum pump or extensive water washing is required to remove the solvent.
-
3. Workflow Diagram
Caption: Step-by-step workflow for the 4-acetoxyproline catalyzed aldol reaction.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link
- Gong, Y.-Z., et al. (2008). Organocatalytic Asymmetric Aldol Reactions in Aqueous Media. Chemical Reviews, 108(9), 3758–3802.
-
Bellis, E., & Kokotos, G. (2005). 4-Substituted Prolines as Organocatalysts for Aldol Reactions.[1] Journal of Molecular Catalysis A: Chemical, 241(1-2), 113-119. (Specific discussion on 4-substituted derivatives).
-
Mondal, A., & Bhowmick, K. C. (2021). Asymmetric Organocatalyzed Warfarin Synthesis in Aqueous and Nonaqueous Media.[4] Current Organocatalysis, 8, 109–125.[4] Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
